2-Bromo-5-fluoro-3-iodobenzoic acid
Description
Significance of Halogenated Aromatics in Advanced Synthetic Chemistry
Halogenated aromatic compounds are fundamental building blocks in modern synthetic chemistry. researchgate.net The carbon-halogen bond is a key functional group that allows for a wide range of chemical transformations. mdpi.com Aryl halides, which include polyhalogenated benzoic acids, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and dyes. numberanalytics.comresearchgate.net
The presence of halogens on an aromatic ring influences the molecule's reactivity and allows for selective chemical modifications. researchgate.net For instance, halogen atoms can act as leaving groups in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov This capability is essential for constructing complex molecular architectures.
The type of halogen (fluorine, chlorine, bromine, or iodine) and its position on the aromatic ring dictate the compound's reactivity. mt.com For example, the order of reactivity in many reactions is iodine > bromine > chlorine > fluorine. mt.com This differential reactivity allows for site-selective functionalization of polyhalogenated arenes, where one halogen can be selectively reacted while others remain intact for subsequent transformations. nih.gov
Academic Research Perspectives on Polyhalogenated Benzoic Acid Derivatives
Polyhalogenated benzoic acid derivatives, such as 2-Bromo-5-fluoro-3-iodobenzoic acid, are of significant interest in academic research. Their multifaceted nature makes them valuable tools for developing new synthetic methodologies and for creating novel molecules with potential applications in medicinal chemistry and materials science. researchgate.net
Researchers are exploring the synthesis of these compounds and their use as precursors for more complex molecules. google.com For instance, the strategic placement of different halogens on the benzoic acid scaffold allows for sequential and regioselective reactions, providing a pathway to elaborate molecular structures that would be difficult to access otherwise. nih.gov
In medicinal chemistry, the introduction of halogen atoms into a molecule can significantly impact its biological activity. allen.in Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. allen.in Consequently, polyhalogenated benzoic acids are often used as starting materials or key intermediates in the synthesis of new drug candidates. numberanalytics.comnih.gov Studies have shown that some halogenated benzoic acid derivatives exhibit promising anticancer and antimicrobial properties.
Furthermore, the unique electronic and steric properties of polyhalogenated benzoic acids make them interesting subjects for fundamental studies in physical organic chemistry, helping to elucidate reaction mechanisms and the effects of substituents on chemical reactivity.
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrFIO2 |
|---|---|
Molecular Weight |
344.90 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H3BrFIO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) |
InChI Key |
LWNPAMKVGOGRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)I)F |
Origin of Product |
United States |
Spectroscopic Characterization Techniques for 2 Bromo 5 Fluoro 3 Iodobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pivotal technique for the structural analysis of 2-Bromo-5-fluoro-3-iodobenzoic acid. By examining the magnetic properties of atomic nuclei, NMR provides definitive evidence of the molecular structure.
The ¹H NMR spectrum of this compound displays two distinct signals within the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The proton at position 4 (H-4) typically appears as a doublet of doublets, influenced by coupling to the adjacent fluorine atom and the proton at position 6 (H-6). Similarly, the H-6 proton also presents as a doublet of doublets due to its coupling with the fluorine atom and the H-4 proton. The carboxylic acid proton is generally observed as a broad singlet at a significantly downfield chemical shift, often exceeding 13 ppm.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Typical Coupling Constants (J, Hz) |
|---|---|---|---|
| H-4 | 7.9 - 8.1 | Doublet of Doublets (dd) | ³JH-F ≈ 6-8 Hz, ⁴JH-H ≈ 2-3 Hz |
| H-6 | 7.7 - 7.9 | Doublet of Doublets (dd) | ⁴JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2-3 Hz |
In a proton-decoupled ¹³C NMR spectrum, seven distinct signals are anticipated for this compound, representing the six carbons of the aromatic ring and the single carboxylic acid carbon. The carbon atom bonded to the highly electronegative fluorine (C-5) will appear as a doublet due to one-bond C-F coupling and will be shifted significantly downfield. Other carbons in proximity to the fluorine will exhibit smaller, longer-range C-F couplings. The carbons attached to bromine (C-2) and iodine (C-3) also have characteristic chemical shifts. The carbonyl carbon of the carboxylic acid group typically resonates at the lowest field, often around 165 ppm.
Table 2: Estimated ¹³C NMR Chemical Shifts
| Carbon | Approximate Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| C-1 (C-COOH) | ~130 - 135 | Doublet (d) |
| C-2 (C-Br) | ~115 - 120 | Singlet (s) |
| C-3 (C-I) | ~90 - 95 | Doublet (d) |
| C-4 (C-H) | ~135 - 140 | Doublet (d) |
| C-5 (C-F) | ~158 - 162 | Doublet (d, large ¹JC-F) |
| C-6 (C-H) | ~123 - 128 | Doublet (d) |
¹⁹F NMR spectroscopy is an exceptionally sensitive method that provides specific details about the fluorine atom's chemical environment. For this compound, the spectrum will feature a single resonance. The chemical shift of this fluorine atom is heavily influenced by the deshielding effects of the adjacent halogen substituents and the carboxylic acid group. This signal will be split into a doublet of doublets due to coupling with the two aromatic protons (H-4 and H-6), confirming the fluorine's position on the ring. The large chemical shift range of ¹⁹F NMR makes it a powerful tool for structural confirmation. nih.gov
To unequivocally assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed. researchgate.netipb.pt A COSY spectrum would confirm the coupling between H-4 and H-6. An HSQC experiment would correlate the proton signals to their directly attached carbon atoms, while an HMBC spectrum would reveal two- and three-bond correlations, helping to piece together the complete molecular framework.
Furthermore, computational chemistry plays a crucial role in validating spectral data. mdpi.com Methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts. Comparing these computed values with the experimental data provides a high degree of confidence in the structural assignment. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are instrumental in identifying the functional groups present within the molecule.
The IR spectrum of this compound exhibits several distinct absorption bands that are characteristic of its functional groups. A very broad band, typically spanning from 2500 to 3300 cm⁻¹, is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.infostmarys-ca.eduresearchgate.net A strong and sharp absorption peak is expected around 1700 cm⁻¹, which corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.infostmarys-ca.eduquora.com
The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. stmarys-ca.edu A strong absorption band, characteristic of the C-F bond, is typically observed between 1200 and 1300 cm⁻¹. The C-Br and C-I stretching vibrations occur at lower frequencies, generally below 700 cm⁻¹. Raman spectroscopy serves as a complementary technique, providing further details on the vibrational modes of the molecule. nih.gov
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carbonyl | C=O stretch | ~1700 | Strong, Sharp |
| Aromatic Ring | C-H stretch | >3000 | Medium |
| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium to Strong |
| Aryl-Fluoride | C-F stretch | 1200 - 1300 | Strong |
| Aryl-Bromide | C-Br stretch | <700 | Medium |
Analysis of Vibrational Modes Related to Halogenation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic vibrational modes of the carbon-halogen bonds present in this compound. The frequencies of these vibrations are influenced by the mass of the halogen atom and the strength of the carbon-halogen bond. davuniversity.org The presence of fluorine, bromine, and iodine atoms on the benzene ring results in distinct absorption bands in the fingerprint region of the IR spectrum.
The C-F stretching vibration is typically the strongest and appears at the highest frequency among the carbon-halogen bonds due to the high electronegativity and low mass of the fluorine atom. youtube.com The C-Br and C-I stretching vibrations are observed at progressively lower frequencies. libretexts.org Aromatic C-H stretching and bending vibrations are also present, with their positions potentially shifted by the electronic effects of the halogen substituents. libretexts.orgorgchemboulder.com
| Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-F | Stretching | 1350 - 1100 youtube.com |
| C-Br | Stretching | 690 - 515 libretexts.org |
| C-I | Stretching | ~600 - 500 |
| Aromatic C-C | In-ring Stretching | 1600 - 1400 orgchemboulder.com |
| Aromatic C-H | Stretching | 3100 - 3000 libretexts.orgorgchemboulder.com |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its mass-to-charge ratio and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its precise elemental formula. For this compound, HRMS can distinguish its unique molecular formula (C₇H₃BrFIO₂) from other potential formulas that might have the same nominal mass. This high precision is crucial for unequivocal molecular confirmation.
| Element | Count | Exact Mass (amu) |
|---|---|---|
| Carbon (¹²C) | 7 | 12.00000 |
| Hydrogen (¹H) | 3 | 1.00783 |
| Bromine (⁷⁹Br) | 1 | 78.9183 |
| Fluorine (¹⁹F) | 1 | 18.99840 orgchemboulder.com |
| Iodine (¹²⁷I) | 1 | 126.9044 orgchemboulder.comwhitman.edu |
| Oxygen (¹⁶O) | 2 | 15.99491 |
| Total Theoretical Exact Mass | 371.83324 |
The presence of bromine in this compound imparts a highly characteristic isotopic signature in its mass spectrum. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). whitman.edu This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2). whitman.edu
Fluorine and iodine, on the other hand, are monoisotopic (¹⁹F and ¹²⁷I), meaning they each have only one naturally occurring stable isotope. orgchemboulder.comwhitman.edu The combination of one bromine atom with the monoisotopic fluorine and iodine atoms creates a distinct and easily recognizable pattern in the mass spectrum, confirming the presence of these specific halogens in the molecule.
| Element | Isotope | Natural Abundance (%) |
|---|---|---|
| Bromine (Br) | ⁷⁹Br | 50.54 orgchemboulder.com |
| ⁸¹Br | 49.46 orgchemboulder.com | |
| Fluorine (F) | ¹⁹F | 100 orgchemboulder.com |
| Iodine (I) | ¹²⁷I | 100 orgchemboulder.comwhitman.edu |
X-ray Diffraction Studies of Substituted Benzoic Acids
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For substituted benzoic acids like this compound, XRD studies provide critical insights into the molecular conformation and intermolecular interactions in the solid state.
By analyzing the diffraction pattern of a single, high-quality crystal, single-crystal X-ray diffraction (SCXRD) can determine the precise coordinates of each atom in the crystal lattice. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles. For substituted benzoic acids, a common structural motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of hydrogen bonds between their carboxylic acid groups. iaea.orgresearchgate.netresearchgate.netrsc.org SCXRD can confirm the presence of such dimers and reveal other significant intermolecular interactions, such as halogen bonding or π-stacking, which are crucial for understanding the crystal packing.
| Structural Information from SCXRD |
|---|
| Precise 3D atomic coordinates |
| Molecular conformation and geometry |
| Bond lengths and angles |
| Crystal packing and unit cell parameters |
| Intermolecular interactions (e.g., hydrogen bonding, halogen bonding) researchgate.net |
Powder X-ray diffraction (PXRD) is an essential technique for the analysis of polycrystalline (powdered) samples. It generates a unique diffraction pattern that serves as a fingerprint for a specific crystalline phase. researchgate.net This technique is the primary tool for identifying and characterizing polymorphism, a phenomenon where a compound can exist in multiple different crystal structures. researchgate.netuky.edurigaku.com Each polymorph of this compound would exhibit a distinct PXRD pattern. rigaku.com Therefore, PXRD is vital for phase identification, quality control, and studying phase transitions induced by factors like temperature or pressure. rigaku.comunits.it
| Applications of PXRD |
|---|
| Identification of crystalline phases researchgate.net |
| Detection and characterization of polymorphs uky.edu |
| Analysis of sample purity |
| Monitoring of crystalline phase transformations rigaku.com |
| Routine quality control of crystalline materials units.it |
Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding
Detailed analysis of hydrogen and halogen bonding in the crystalline state of this compound requires precise atomic coordinates and bond parameter data from crystallographic studies. Such data would allow for the identification and characterization of intermolecular interactions, including the geometry and strength of hydrogen bonds involving the carboxylic acid group and potential halogen bonds involving the bromine, fluorine, and iodine substituents. Without this primary data, a substantive discussion on the specific intermolecular interactions that dictate the supramolecular architecture of this compound cannot be constructed.
Molecular Overcrowding Effects on Molecular Geometry in the Crystalline State
An evaluation of molecular overcrowding effects on the molecular geometry of this compound is contingent upon the availability of its crystal structure. Analysis of the torsion angles between the carboxylic acid group and the benzene ring, as well as any deviations from ideal bond angles around the heavily substituted aromatic ring, would provide insight into steric strain. Comparing the solid-state conformation with theoretical gas-phase calculations would further elucidate the impact of crystal packing forces and intramolecular steric hindrance. In the absence of experimental crystallographic data, a discussion on these specific structural features remains speculative.
Computational Chemistry and Theoretical Investigations of Polyhalogenated Benzoic Acids
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties that can be difficult or impossible to measure experimentally. For a molecule like 2-bromo-5-fluoro-3-iodobenzoic acid, these methods can elucidate its three-dimensional structure, the distribution of its electrons, and its spectroscopic characteristics.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) and ab initio methods are two of the most prominent computational techniques for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For ortho-substituted benzoic acids, a key structural feature is the potential for different conformations arising from the rotation of the carboxylic acid group relative to the benzene (B151609) ring. uc.pt
In the case of this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be employed to locate the minimum energy conformers. uc.pt These calculations would likely reveal both cis and trans conformers, referring to the orientation of the carboxylic proton with respect to the ortho substituent (in this case, the bromine atom). The presence of bulky halogen atoms at the 2 and 3 positions would be expected to introduce significant steric hindrance, influencing the planarity of the molecule and the relative energies of the different conformers. For instance, studies on similarly substituted benzoic acids have shown that ortho substituents can lead to non-planar minimum energy structures. researchgate.net The calculations would also provide precise predictions of bond lengths and angles, offering a detailed picture of the molecular geometry.
To illustrate the type of data generated from such calculations, the following table presents calculated geometric parameters for a related molecule, 2,3,4-tri-fluoro-benzoic acid, obtained using DFT methods.
Table 1: Illustrative Calculated Geometric Parameters for 2,3,4-tri-fluoro-benzoic acid (Dimeric Form)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
|---|---|---|
| C-C (ring) | 1.38 - 1.40 | |
| C-F | 1.34 - 1.35 | |
| C-C(OOH) | 1.48 | |
| C=O | 1.22 | |
| C-O | 1.32 | |
| O-H | 1.01 | |
| C-C-C (ring) | 118 - 122 | |
| O=C-O | 123 | |
| C-O-H | 108 | |
| O=C-O-H | 0.0 (cis) |
Note: This data is for 2,3,4-tri-fluoro-benzoic acid and serves as an example of the output of DFT calculations. Data is derived from findings reported in studies on fluorinated benzoic acids. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Excitation Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and its electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. niscpr.res.in
For this compound, the distribution of the HOMO and LUMO would be influenced by the electron-withdrawing nature of the halogen and carboxylic acid substituents. The HOMO is typically associated with the electron-donating parts of a molecule, while the LUMO is associated with electron-accepting regions. Computational analysis would likely show the HOMO distributed over the benzene ring and the halogen atoms, while the LUMO might be more localized on the carboxylic acid group and the carbon atoms of the ring. A decrease in the HOMO-LUMO gap can indicate potential for enhanced reactivity. ethz.ch
The following table provides an example of calculated HOMO, LUMO, and energy gap values for a benzoic acid derivative, illustrating the type of data obtained from these theoretical investigations.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzoic Acid Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.303 |
| LUMO | -2.243 |
| Energy Gap (ΔE) | 4.06 |
Note: This data is for a different benzoic acid derivative and is presented for illustrative purposes. niscpr.res.in
Molecular Electrostatic Potential (MEP) Mapping for Elucidating Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netmdpi.com
Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can correlate theoretical frequencies with observed spectral bands. nih.gov DFT methods are commonly used for this purpose, and the calculated frequencies are often scaled to improve agreement with experimental data, accounting for approximations in the theoretical model and anharmonicity. uc.pt
For this compound, the calculated vibrational spectrum would show characteristic frequencies for the C=O stretch of the carboxylic acid, the O-H stretch, and various C-C and C-H vibrations of the aromatic ring. The C-Br, C-F, and C-I stretching and bending vibrations would also appear at characteristic frequencies. The position of these bands can be sensitive to the molecule's conformation and any intermolecular interactions, such as hydrogen bonding in a dimeric state. nih.gov
The table below provides an example of calculated and experimental vibrational frequencies for a related compound, 2,3,4-tri-fluoro-benzoic acid, to illustrate the correlation between theoretical and experimental data.
Table 3: Illustrative Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2,3,4-tri-fluoro-benzoic acid
| Vibrational Mode | Calculated (Scaled) | Experimental (FTIR) |
|---|---|---|
| O-H stretch | 3080 | 3085 |
| C=O stretch | 1720 | 1725 |
| C-C ring stretch | 1610 | 1612 |
| C-F stretch | 1250 | 1255 |
| O-H bend | 930 | 935 |
Note: This data is for 2,3,4-tri-fluoro-benzoic acid and serves as an example. Data is derived from findings reported in studies on fluorinated benzoic acids. nih.gov
Theoretical Prediction of Reactivity and Regioselectivity in Halogenated Aromatics
Computational models are not only descriptive but can also be predictive, offering insights into how a molecule will behave in a chemical reaction. For halogenated aromatic compounds, a key area of interest is predicting the outcome of substitution reactions.
Computational Models for Electrophilic and Nucleophilic Aromatic Substitution
The regioselectivity of electrophilic aromatic substitution (EAS) on a substituted benzene ring is governed by the directing effects of the existing substituents. In this compound, all substituents (bromo, fluoro, iodo, and carboxylic acid) are deactivating and, with the exception of the meta-directing carboxylic acid, are ortho-, para-directing. The interplay of these electronic and steric effects makes predicting the site of further electrophilic attack complex.
Computational models can predict the most likely site of electrophilic attack by calculating the relative stabilities of the possible Wheland intermediates (also known as sigma complexes) that are formed during the reaction. wuxiapptec.com The intermediate with the lowest energy corresponds to the most favored reaction pathway. Methods like RegioSQM automate this process by calculating the free energies of protonation at each available carbon atom on the aromatic ring, with the lowest energy position correlating to the most likely site of electrophilic substitution. researchgate.netcore.ac.ukrsc.org For this compound, such a calculation would assess the relative energies of electrophilic attack at the C-4 and C-6 positions, the two unsubstituted carbons on the ring, to predict the major product of an EAS reaction.
Similarly, while less common for such electron-deficient rings, computational models can also be applied to predict the outcomes of nucleophilic aromatic substitution (SNAr) reactions. These models would evaluate the activation barriers for nucleophilic attack at the carbon atoms bearing the halogen substituents, taking into account the stabilizing effect of the electron-withdrawing groups on the Meisenheimer complex intermediate.
Prediction of Site-Selectivity in Cross-Coupling Reactions
Theoretical and computational chemistry provides powerful tools for predicting the regioselectivity of chemical reactions, a critical aspect in the synthesis of complex molecules derived from polyhalogenated precursors like this compound. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), the relative reactivity of different carbon-halogen (C-X) bonds determines which position on the aromatic ring will be functionalized first.
The site-selectivity is primarily governed by the bond dissociation energy (BDE) of the C-X bonds and the energetics of the key oxidative addition step, where the catalyst inserts into the C-X bond. For aryl halides, the reactivity generally follows the trend: C-I > C-Br > C-Cl > C-F. The C-I bond is the longest and weakest, making it the most susceptible to cleavage and therefore the most reactive site in catalytic cycles. Conversely, the C-F bond is the shortest and strongest, rendering it largely unreactive under typical cross-coupling conditions.
For this compound, computational methods such as Density Functional Theory (DFT) can be employed to calculate the BDEs for the C-I, C-Br, and C-F bonds. These calculations would invariably predict that the C-I bond at the C3 position has the lowest BDE, followed by the C-Br bond at the C2 position, and finally the C-F bond at the C5 position. This hierarchy indicates that cross-coupling reactions will selectively occur at the iodine-bearing carbon. This predictable selectivity allows for sequential functionalization, where the iodo group is first replaced, followed by a subsequent reaction at the bromo position under more forcing conditions, while the fluoro group remains as a stable substituent.
Quantum Chemical Topology (QCT) and Quantum Topological Molecular Similarity (QTMS) Studies
Quantum Chemical Topology (QCT) offers a rigorous framework for analyzing molecular structure based on the topological features of a scalar field, most commonly the electron density. A key application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which partitions a molecule into discrete atomic basins. This partitioning allows for the unambiguous calculation of atomic properties, such as atomic charges and energies.
Within QTAIM, the analysis of bond critical points (BCPs)—locations where the electron density gradient is zero between two bonded atoms—provides profound insight into the nature of chemical bonds. Properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to characterize interactions. For this compound, QTAIM could be used to:
Characterize C-X Bonds: Quantify the covalent character of the C-I, C-Br, and C-F bonds.
Analyze Intramolecular Interactions: Investigate weaker non-covalent interactions, such as potential halogen bonds or steric repulsion between the ortho substituents (Iodine and the carboxylic acid group), which influence the molecule's conformation. rsc.org
Building upon QCT, Quantum Topological Molecular Similarity (QTMS) provides a powerful method for quantitatively comparing molecules. nih.gov Instead of using global molecular properties, QTMS compares the topological properties of molecules, such as the set of BCPs and their associated data. nih.gov This approach can generate highly specific molecular descriptors that capture subtle differences in the electronic environment. researchgate.net For a series of polyhalogenated benzoic acids, QTMS could be used to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net These models can correlate the topological descriptors with experimental observables like reaction rates, biological activity, or toxicity, providing a predictive framework rooted in fundamental quantum mechanics. researchgate.net
Conformational Analysis and Potential Energy Surfaces of Halogenated Aromatic Systems
The biological activity and chemical reactivity of molecules are intrinsically linked to their three-dimensional structure. Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For halogenated aromatic systems like this compound, the most significant conformational flexibility arises from the rotation of the carboxylic acid group around the C-C single bond connecting it to the benzene ring. mdpi.com
Computational methods are used to map the potential energy surface (PES) associated with this rotation. rsc.orgbohrium.com The PES reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. mdpi.com For benzoic acids, two primary planar or near-planar conformers exist:
cis-conformer: The hydroxyl proton is oriented towards the C=O group. This form is generally less stable in the parent benzoic acid.
trans-conformer: The hydroxyl proton is oriented away from the C=O group.
However, for ortho-substituted benzoic acids, intramolecular interactions dramatically influence conformational preference. mdpi.com In this compound, the bulky iodine atom at the C3 position (ortho to the carboxylic acid) creates significant steric hindrance. A computational analysis would predict that the lowest energy conformer is one where the hydroxyl group of the carboxylic acid is oriented away from the iodine atom to minimize steric repulsion. This would likely be a non-planar trans conformer. Detailed DFT calculations can provide precise values for the dihedral angles, relative energies of all stable conformers, and the rotational energy barriers between them. mdpi.comnist.gov
Note: The values in the table are illustrative, based on published data for similar ortho-substituted benzoic acids, and represent the expected outcome of a detailed computational study. mdpi.com
Integration of Machine Learning Approaches in Chemical Reactivity Prediction
While traditional computational chemistry methods like DFT are powerful, they can be computationally expensive, especially for large datasets or complex systems. Machine learning (ML) is emerging as a complementary approach to accelerate the prediction of chemical properties and reactivity. researchgate.net
For polyhalogenated benzoic acids, ML models can be trained to predict various outcomes, including the site-selectivity in cross-coupling reactions. The general workflow involves:
Data Curation: Assembling a large dataset of known reactions for polyhalogenated aromatic compounds. The dataset would include the molecular structure and the experimentally observed reaction site.
Descriptor Generation: For each potential reaction site in every molecule, a set of numerical descriptors is calculated. These can range from simple 2D structural fingerprints to more sophisticated quantum chemical properties (e.g., calculated BDEs, atomic charges, bond lengths, or QTAIM parameters). mdpi.comdoubtnut.com
Model Training: An ML algorithm (such as a random forest, gradient boosting, or neural network) is trained on the dataset. The model learns the complex relationships between the input descriptors and the observed reactivity.
Prediction: Once trained, the model can rapidly predict the most probable reaction site for a new molecule, such as this compound, by simply calculating its descriptors and feeding them into the model.
This integration of ML with computational chemistry can create predictive tools that are both fast and accurate. Such models can guide synthetic planning by forecasting reaction outcomes, thereby reducing the need for extensive experimental screening and optimization.
Advanced Academic Applications of 2 Bromo 5 Fluoro 3 Iodobenzoic Acid
Building Block for Complex Organic Synthesis
The unique substitution pattern of 2-bromo-5-fluoro-3-iodobenzoic acid makes it an exceptionally powerful tool for synthetic chemists aiming to construct intricate organic molecules. The presence of multiple, orthogonally reactive sites allows for a stepwise and controlled introduction of various functional groups.
Precursor in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules, which is crucial for discovering new biologically active compounds. broadinstitute.orgdtu.dk this compound is an ideal starting material for DOS strategies due to the differential reactivity of its three halogen atoms. This allows for sequential, site-selective cross-coupling reactions.
The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is the most robust. nih.gov This reactivity hierarchy enables a synthetic route where different molecular fragments can be introduced in a controlled sequence. For instance, a Sonogashira coupling could be performed selectively at the C-I bond, followed by a Suzuki coupling at the C-Br bond. The carboxylic acid group can either be carried through the synthesis or used as an anchor point for solid-phase synthesis, further expanding the potential for creating a diverse library of compounds from a single, common precursor. broadinstitute.org This strategy of pre-encoding skeletal information into a versatile substrate that can undergo various transformations under common conditions is a hallmark of modern DOS. broadinstitute.org
Synthesis of Densely Functionalized Aromatic and Heteroaromatic Systems
The creation of highly substituted aromatic and heteroaromatic systems is a significant challenge in organic synthesis. This compound serves as an excellent scaffold for this purpose. The ability to sequentially replace the iodine and bromine atoms via different cross-coupling reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations allows for the precise installation of multiple, distinct substituents around the aromatic core. researchgate.net
This stepwise functionalization is critical for building molecules with specific electronic and steric properties. For example, the synthesis of substituted biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials, can be readily achieved. nih.gov Furthermore, the carboxylic acid group can direct ortho-C-H activation reactions or participate in cyclization reactions to form various heterocyclic systems, such as isocoumarins or benzamides. researchgate.net The strategic placement of the halogens allows for the construction of otherwise difficult-to-access substitution patterns on both carbocyclic and heterocyclic rings. researchgate.net
| Halogen Bond | Relative Reactivity | Typical Coupling Reaction |
|---|---|---|
| C-I (Iodo) | Highest | Sonogashira, Suzuki, Heck, Buchwald-Hartwig |
| C-Br (Bromo) | Intermediate | Suzuki, Heck, Buchwald-Hartwig |
| C-F (Fluoro) | Lowest | Requires specialized, harsher conditions |
Intermediate in Medicinal and Agrochemical Research (Focus on Synthetic Utility)
In the fields of medicinal and agrochemical chemistry, the rapid synthesis and evaluation of new molecular entities is paramount. Polyhalogenated compounds like this compound are valuable intermediates because they provide a robust and flexible platform for generating libraries of potential drug candidates and agrochemicals. google.com
Modular Synthesis of Bioactive Scaffolds
The concept of modular synthesis involves assembling complex molecules from smaller, interchangeable "modules." this compound is an exemplary scaffold for such an approach. The carboxylic acid can be readily converted into an amide, a common functional group in many bioactive molecules. Subsequently, the three halogen positions can be functionalized in a stepwise manner, allowing for the introduction of different substituents to explore the chemical space around the core scaffold. This modularity is highly advantageous for creating privileged structures, which are molecular frameworks that are known to bind to multiple biological targets. acs.org For example, this building block could be used in the synthesis of complex benzamide (B126) derivatives or other heterocyclic systems known for their biological activity.
Use in Structure-Activity Relationship (SAR) Studies through Systematic Derivatization
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. They involve synthesizing a series of related compounds and evaluating how small, systematic structural changes affect their biological activity. The orthogonal reactivity of the halogens on this compound makes it an exceptionally useful tool for SAR studies.
A medicinal chemist can systematically derivatize each halogen position while keeping the others constant. For example, a library of analogs could be generated by first performing a Suzuki coupling at the iodine position with a diverse set of boronic acids. Then, each of these products could be subjected to a second diversification at the bromine position using a different set of coupling partners. This systematic approach allows for a detailed exploration of the steric and electronic requirements of a biological target's binding site, guiding the design of more potent and selective compounds. This method facilitates the rapid generation of data needed to build a comprehensive SAR model. ethernet.edu.et
Ligands in Organometallic Catalysis
The carboxylic acid group of this compound serves as a versatile handle for synthesizing ligands for organometallic catalysis. It can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling functionalization at the ortho position. nih.govacs.orgresearchgate.net This is a powerful strategy for creating complex molecules, as the carboxylate can guide a metal catalyst (e.g., Ruthenium, Iridium, or Palladium) to a specific C-H bond for subsequent reaction. nih.govbohrium.com
Furthermore, the carboxylic acid can be chemically modified to create more complex ligand structures. For instance, it can be converted to an amide or ester, which can then be further elaborated to incorporate coordinating atoms like phosphorus or nitrogen, leading to the formation of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The remaining halogen atoms (bromo and fluoro) on the aromatic ring can be used to fine-tune the electronic properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst to which it is bound. nih.govacs.org
Lack of Documented Applications in Radiochemical Synthesis
Despite a comprehensive review of available scientific literature, there is currently no specific, documented research detailing the application of This compound as a precursor for the synthesis of radiolabeled imaging agents for modalities such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
The unique structural features of this compound, which include a carboxylic acid group and three different halogen substituents (bromine, fluorine, and iodine) on the benzene (B151609) ring, theoretically present multiple possibilities for radiolabeling. The iodine and bromine atoms could potentially be substituted with radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) or bromine (e.g., ⁷⁶Br, ⁷⁷Br), respectively. Furthermore, the fluoro substitution could, in principle, be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), a cornerstone of PET imaging. The carboxylic acid group also offers a handle for conjugation to biomolecules.
However, a thorough search of academic and research databases reveals a lack of published studies that have utilized this specific multi-halogenated benzoic acid derivative for the development of radiotracers. While the synthesis and properties of related bromo-, fluoro-, and iodo-substituted benzoic acids have been explored in various chemical contexts, their specific application as precursors for radiolabeled imaging agents, including detailed research findings and associated data, remains undocumented in the accessible scientific literature.
Consequently, no data tables regarding its use in radiochemical synthesis, such as reaction conditions, radiochemical yields, or specific activities of resulting radiolabeled compounds, can be provided. The academic exploration of this compound in the field of radiochemistry and molecular imaging appears to be a novel area awaiting investigation.
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Systems for Halogenated Aryl Compounds
The selective functionalization of polyhalogenated aromatic compounds is a formidable challenge due to the similar reactivity of carbon-halogen bonds. Research is intensely focused on creating novel catalytic systems that can differentiate between various halogens on the same molecule. For a substrate like 2-Bromo-5-fluoro-3-iodobenzoic acid, the goal is to develop catalysts that can selectively activate the C-I, C-Br, or C-F bond, or even a C-H bond, enabling programmed, sequential modifications.
Transition-metal catalyzed cross-coupling reactions are central to this endeavor. The typical catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov The success of site-selective coupling hinges on the catalyst's ability to preferentially initiate the cycle at one specific carbon-halogen bond.
Key Research Thrusts:
Ligand-Controlled Palladium Catalysis: The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides, is a cornerstone of modern synthesis. thermofisher.comjyu.fi For polyhalogenated substrates, the design of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands can modulate the steric and electronic properties of the palladium center, influencing its oxidative addition into the C-I bond over the C-Br bond, or vice-versa. Research aims to develop ligand libraries that provide tunable selectivity for a broad scope of polyhalogenated arenes. nih.gov
Nickel- and Copper-Based Systems: While palladium is dominant, catalysts based on more earth-abundant metals like nickel and copper are gaining prominence. Nickel catalysts have shown different reactivity profiles compared to palladium in Negishi cross-coupling reactions. thermofisher.com Copper-catalyzed reactions, such as the Ullmann condensation and cross-coupling with hydroxide (B78521) salts for phenol (B47542) synthesis, offer alternative pathways for functionalization. mdpi.com Developing Cu-based systems that can selectively target one halogen in the presence of others is an active area of investigation. mdpi.com
Regioselective Heck Coupling: In a scalable synthesis of a thromboxane (B8750289) receptor antagonist, a regioselective Heck cross-coupling strategy was employed on 3-bromo-5-iodobenzoic acid. acs.org This highlights the potential for developing phosphine-free Heck conditions that can selectively react at the more labile C-I bond while leaving the C-Br bond intact for subsequent transformations. acs.org
The following table summarizes the general reactivity trends and catalytic systems relevant to polyhalogenated benzoic acids.
| Catalytic System | Target Bond | Common Reaction | Selectivity Driver |
| Palladium(0) with specialized ligands | C-I > C-Br >> C-Cl | Suzuki, Heck, Buchwald-Hartwig | Ligand sterics/electronics, bond dissociation energy |
| Nickel(0) complexes | C-Br, C-Cl | Negishi, Kumada | Different oxidative addition profile from Pd |
| Copper(I/II) salts/complexes | C-I, C-Br | Ullmann, Hydroxylation | Substrate electronics, nature of nucleophile |
This table presents generalized reactivity, and specific outcomes can be highly dependent on the ligand, base, and solvent conditions employed.
Exploration of C-H Activation and Late-Stage Functionalization Methodologies
Directly converting C-H bonds into new functional groups offers a more atom- and step-economical approach to synthesis compared to traditional cross-coupling methods that rely on pre-functionalized starting materials. researchgate.net For a molecule like this compound, which has two available C-H bonds, C-H activation presents a powerful strategy for late-stage functionalization, allowing for the introduction of new substituents without disturbing the existing halogen framework. nih.gov
The carboxylic acid group itself can act as a directing group, guiding a metal catalyst to an adjacent ortho C-H bond. acs.org This weak coordinating ability is a key challenge and opportunity in developing selective transformations. acs.org
Key Research Areas:
Iridium and Ruthenium Catalysis: Iridium complexes, particularly [Cp*Ir(III)], have been developed for the selective ortho-monoiodination and methylation of benzoic acids. diva-portal.org Ruthenium(II) catalysts are effective for ortho-alkylation and alkenylation, with the ability to switch between reaction pathways by tuning conditions. acs.orgresearchgate.net Applying these systems to this compound could enable selective functionalization at the C-H bond positioned between the carboxylic acid and iodine atom.
meta-C-H Functionalization: While ortho-functionalization is more established, methods for activating the more remote meta-C-H bond are a significant frontier. researchgate.netresearchgate.net This typically requires the installation of a specialized directing group that can position the catalyst appropriately. Developing such strategies for benzoic acid derivatives would open up new avenues for creating complex substitution patterns. researchgate.net
Enzymatic Functionalization: Biocatalysis offers an alternative approach for late-stage functionalization. Cytochrome P450 enzymes, for instance, can hydroxylate polycyclic aromatic hydrocarbons with high regioselectivity, governed by a combination of the substrate's electronic properties and steric fit within the enzyme's active site. nih.gov The development of engineered enzymes for the selective C-H oxidation of complex small molecules like halogenated benzoic acids is a promising future direction. nih.gov
Advanced Mechanistic Studies of Complex Reaction Pathways
Understanding the intricate mechanisms of reactions involving polyfunctional molecules is paramount for controlling selectivity and optimizing conditions. For this compound, the reaction pathways are complicated by the competition between multiple reactive sites.
Key Mechanistic Questions:
Cross-Coupling Selectivity: In a Suzuki-Miyaura reaction, the selectivity for oxidative addition at the C-I versus the C-Br bond is generally attributed to the difference in bond dissociation energies. However, detailed kinetic and computational studies are needed to understand the precise influence of the catalyst, ligands, and the electronic effects of the other ring substituents (fluorine and carboxylic acid) on the transition states of the oxidative addition step. nih.gov
C-H Activation vs. C-X Coupling: When a catalyst capable of both C-H activation and cross-coupling is used, a complex network of potential reactions arises. Mechanistic studies, often involving deuterium (B1214612) labeling and kinetic analysis, are crucial to delineate the operative catalytic cycles. For example, studies on palladium(0)/benzoic acid catalysis have revealed ordered sequences of events that control complex transformations. nih.gov
Halodecarboxylation Mechanisms: The loss of the carboxylic acid group (decarboxylation) can be a competing side reaction, particularly under harsh conditions. The mechanism of halodecarboxylation for aromatic acids can be ambiguous, potentially involving radical intermediates or concerted pathways, depending on the reagents used. acs.org Understanding these pathways is essential to prevent unwanted byproduct formation.
Integration of Flow Chemistry for Enhanced Synthetic Efficiency and Scalability
Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, particularly for reactions that are hazardous, highly exothermic, or require precise control. sioc-journal.cnnih.gov The synthesis and functionalization of polyhalogenated compounds often involve such reactions.
Advantages of Flow Chemistry:
Enhanced Safety: Halogenation and nitration reactions are often highly exothermic. sioc-journal.cnvapourtec.com The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, mitigating the risk of thermal runaways and enabling reactions to be performed safely at higher temperatures and concentrations. nih.govamt.uk
Improved Selectivity and Yield: The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to improved selectivity and higher yields by minimizing the formation of byproducts. nih.gov
Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and safer than increasing the size of a batch reactor. amt.uk
Access to Novel Reaction Space: Flow reactors enable the use of "superheated" conditions, where solvents can be heated well above their boiling points due to applied pressure. This can dramatically accelerate reaction rates and enable transformations that are not feasible in batch. nih.gov The synthesis of diaryliodonium salts, for instance, has been made safer and more scalable using flow conditions. nih.gov
The integration of flow chemistry is particularly relevant for the industrial production of active pharmaceutical ingredients (APIs) derived from complex intermediates like this compound, where safety, consistency, and efficiency are paramount. nih.gov
Computational Design and Prediction of Novel Halogenated Molecules with Tailored Reactivity
Computational chemistry provides powerful tools for predicting the reactivity of molecules, guiding synthetic planning, and designing new compounds with desired properties. rsc.org For a complex molecule like this compound, computational methods can help rationalize and predict its behavior in various reactions.
Computational Approaches:
Predicting Regioselectivity: Methods like RegioSQM and DFT (Density Functional Theory) calculations can predict the most likely site of electrophilic aromatic substitution. rsc.org By calculating properties such as the energies of protonated intermediates or examining the highest occupied molecular orbital (HOMO), chemists can predict which of the two C-H bonds is more nucleophilic and thus more likely to react. rsc.orgacs.org
Modeling Reaction Pathways: The relative activation energies for a catalyst to oxidatively add into the C-I, C-Br, or C-F bond can be calculated. These calculations can help in selecting the right catalyst and conditions to achieve site-selective cross-coupling. nih.gov
Designing Novel Molecules: By understanding the structure-reactivity relationships, chemists can computationally design new halogenated building blocks. For example, data-driven techniques and linear free energy relationships (LFERs) are being used to build models that can predict the rate constants for reactions like copper-catalyzed atom transfer radical additions for thousands of substrate-catalyst pairs. acs.org This predictive power accelerates the discovery of new reactions and the design of molecules with tailored reactivity for applications in medicinal chemistry and materials science. researchgate.net
| Computational Method | Application for Halogenated Benzoic Acids | Predicted Outcome |
| DFT Calculations (HOMO, NMR shifts) | Electrophilic Aromatic Substitution | Site of C-H functionalization acs.org |
| Semi-empirical Methods (e.g., PM3) | Electrophilic Aromatic Substitution | Regioselectivity of halogenation rsc.org |
| Transition State Modeling | Cross-Coupling Reactions | Selectivity between C-I and C-Br bonds |
| Multivariate Linear Regression | Catalyzed Radical Reactions | Prediction of reaction rate constants acs.org |
Q & A
What are the common synthetic routes for 2-Bromo-5-fluoro-3-iodobenzoic acid, and how can regioselectivity be ensured during halogenation?
Basic Research Question
Synthesis typically involves sequential halogenation of a benzoic acid precursor. For example, bromination and iodination can be achieved via electrophilic aromatic substitution, while fluorination may require directed ortho-metalation or Balz-Schiemann reactions. A key challenge is avoiding halogen scrambling due to the steric and electronic effects of adjacent substituents. To ensure regioselectivity, protecting the carboxylic acid group (e.g., as a methyl ester) can direct halogenation to specific positions. Evidence from analogous compounds (e.g., 2-Fluoro-5-iodobenzoic acid) highlights the use of light-sensitive conditions and inert atmospheres to prevent decomposition during iodination steps .
Which analytical techniques are optimal for characterizing this compound, and how are data contradictions resolved?
Basic Research Question
High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is critical for assessing purity, as noted in halogenated benzoic acid standards . Nuclear magnetic resonance (NMR) is essential for structural confirmation: NMR resolves fluorine environments, while and NMR identify substitution patterns. Discrepancies in integration ratios (e.g., overlapping peaks due to adjacent halogens) can be resolved using 2D NMR (e.g., COSY, HSQC) or mass spectrometry (HRMS). X-ray crystallography, though less common, provides definitive confirmation of regiochemistry, as seen in structurally similar trifluoromethyl benzoic acids .
How do the substituents (Br, F, I) influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems are most effective?
Advanced Research Question
The iodine atom at position 3 is highly reactive in Suzuki-Miyaura couplings, serving as a superior leaving group compared to bromine or fluorine. However, the electron-withdrawing fluorine at position 5 can deactivate the aryl ring, requiring optimized catalysts (e.g., Pd(PPh) with CsCO as base). Bromine at position 2 may participate in Ullmann or Buchwald-Hartwig aminations under copper or palladium catalysis. Evidence from boronic acid derivatives (e.g., 4-Benzyloxy-3-fluorophenylboronic acid) suggests that steric hindrance from the carboxylic acid group necessitates bulky ligands (e.g., XPhos) to enhance coupling efficiency .
What strategies mitigate decomposition during storage, and how does solvent choice impact stability?
Advanced Research Question
Decomposition pathways include photolytic cleavage of C-I bonds and hydrolysis of the carboxylic acid group. Storage at 0–6°C in amber glass under inert gas (argon) is recommended, as indicated for halogenated cinnamic acids . Solvent selection is critical: dimethyl sulfoxide (DMSO) stabilizes the compound via hydrogen bonding but may promote iodination side reactions. Non-polar solvents (e.g., dichloromethane) are preferred for long-term stability, as shown in studies of iodobenzoic acid derivatives .
How can computational modeling predict the compound’s behavior in biological systems, and what are its potential applications in drug discovery?
Advanced Research Question
Density functional theory (DFT) calculations can model the electronic effects of halogens on binding affinity, particularly in enzyme active sites. For instance, fluorine’s electronegativity enhances metabolic stability, while iodine’s polarizability may improve hydrophobic interactions. The compound’s scaffold has been explored in kinase inhibitors and antibiotic analogs, as seen in studies of amino-difluorobenzoic acids . In vitro assays (e.g., fluorescence polarization) are recommended to validate computational predictions.
How can conflicting solubility data be reconciled when designing reaction conditions?
Advanced Research Question
Solubility discrepancies often arise from polymorphic forms or residual solvents. For example, 2-Fluoro-5-iodobenzoic acid is insoluble in water but dissolves in tetrahydrofuran (THF) or dimethylformamide (DMF) . Sonication or elevated temperatures (40–60°C) can improve dissolution. Conflicting reports should be addressed by repeating experiments with rigorously dried solvents and characterizing residues via thermogravimetric analysis (TGA).
What are the challenges in scaling up synthesis, and how can reaction yields be optimized?
Advanced Research Question
Scale-up issues include exothermic halogenation steps and purification of polyhalogenated byproducts. Continuous flow reactors mitigate heat management challenges, while silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity. Yields for iodination steps are often lower (<60%) due to steric hindrance; substituting N-iodosuccinimide (NIS) for molecular iodine (I) can enhance efficiency, as demonstrated in bromo-fluoro-cinnamic acid syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
